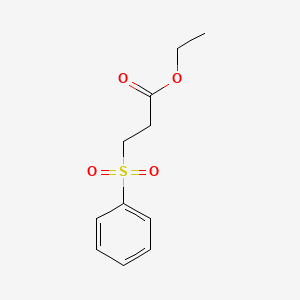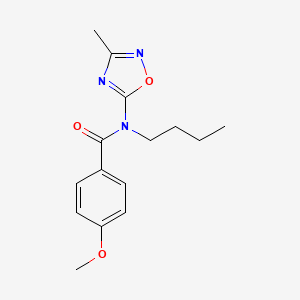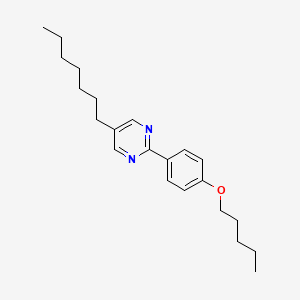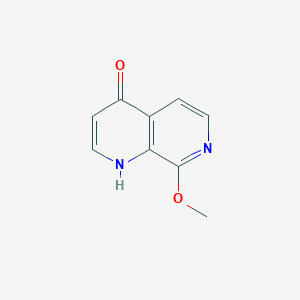
6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group, a methanesulfonyl group, and a phenylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine, methanesulfonyl chloride, and aniline.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions.
Coupling Reactions: The phenylamine group can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds formed through the coupling of the phenylamine group with aryl halides.
Aplicaciones Científicas De Investigación
6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its structural features.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as thermal stability and chemical resistance.
Propiedades
| 86627-02-3 | |
Fórmula molecular |
C11H10ClN3O2S |
Peso molecular |
283.73 g/mol |
Nombre IUPAC |
6-chloro-2-methylsulfonyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18(16,17)11-14-9(12)7-10(15-11)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
Clave InChI |
SWYVAWGNVRPFEE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)






